molecular formula C11H18F2N2O B12232579 3,3-difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide

3,3-difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide

Cat. No.: B12232579
M. Wt: 232.27 g/mol
InChI Key: QRSLZCUNIYBKDS-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutane ring substituted with difluoromethyl and carboxamide groups, as well as a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable dienes and alkenes.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring, difluoromethyl group, and piperidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H18F2N2O

Molecular Weight

232.27 g/mol

IUPAC Name

3,3-difluoro-N-(1-methylpiperidin-4-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C11H18F2N2O/c1-15-4-2-9(3-5-15)14-10(16)8-6-11(12,13)7-8/h8-9H,2-7H2,1H3,(H,14,16)

InChI Key

QRSLZCUNIYBKDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CC(C2)(F)F

Origin of Product

United States

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